molecular formula C11H14O2 B1274156 3-(tert-Butyl)-4-hydroxybenzaldehyde CAS No. 65678-11-7

3-(tert-Butyl)-4-hydroxybenzaldehyde

Cat. No. B1274156
CAS RN: 65678-11-7
M. Wt: 178.23 g/mol
InChI Key: IBZZAKITZYDOFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(tert-Butyl)-4-hydroxybenzaldehyde is a derivative of hydroxybenzaldehyde, which is a compound of interest due to its potential applications in various fields, including pharmaceuticals and materials science. The tert-butyl group attached to the benzene ring is known to influence the physical and chemical properties of the molecule, making it a subject of various studies.

Synthesis Analysis

The synthesis of tert-butyl-hydroxylated benzaldehydes has been explored through different methods. A short synthesis route for di-tert-butyl-4-hydroxybenzaldehyde was developed using the HBr-DMSO system as an effective oxidant, achieving an overall yield of 45% from 2-tert-butyl-p-cresol . Additionally, 3,5-Di-tert-butyl-4-hydroxybenzoic acid was synthesized from 2,6-di-tert-butyl-4-methylphenol with an overall yield of 63.7% by bromination and subsequent oxidation . These methods provide insights into the synthesis of related compounds, which could be adapted for the synthesis of 3-(tert-Butyl)-4-hydroxybenzaldehyde.

Molecular Structure Analysis

Quantum chemical computations using density functional theory have been employed to study the molecular structure of 3,5-Di-tert-butyl-2-hydroxybenzaldehyde, a related compound. The molecule was optimized, and NBO analysis was performed to understand donor-acceptor interactions and stability arising from hyperconjugative interactions . This analysis can be extrapolated to provide a theoretical understanding of the molecular structure of 3-(tert-Butyl)-4-hydroxybenzaldehyde.

Chemical Reactions Analysis

The reactivity of hydroxybenzaldehyde derivatives has been studied in various chemical reactions. For instance, 3,5-di-tert-butyl-4-hydroxybenzaldehyde underwent anionic condensations with malonic acid and acetic anhydride in the presence of weak bases, leading to the formation of cinnamic acid derivatives . Moreover, electrochemical studies have shown that similar compounds participate in methoxylation and dimerization reactions under certain conditions . These findings suggest that 3-(tert-Butyl)-4-hydroxybenzaldehyde may also engage in similar chemical transformations.

Physical and Chemical Properties Analysis

Thermodynamic properties of hydroxybenzaldehyde derivatives have been reported, including the standard molar enthalpies of formation and sublimation . These properties are crucial for understanding the stability and reactivity of the compounds. Additionally, spectral studies, including FT-IR, FT-Raman, UV-Visible, and NMR, have been conducted to characterize the vibrational modes and electronic structure of these molecules . Such studies are essential for the identification and application of 3-(tert-Butyl)-4-hydroxybenzaldehyde in various domains.

Scientific Research Applications

Synthesis and Derivative Formation

  • 3-(tert-Butyl)-4-hydroxybenzaldehyde has been utilized in the synthesis of various chemical compounds. A notable example is its use in the synthesis of tert-butyl-hydroxylated di-tert-butyl-4-hydroxybenzaldehyde, which was achieved through a process using the HBr-DMSO system as an effective oxidant (Inagaki, Matsumoto, & Tsuri, 2003). Additionally, its involvement in the formation of brominated derivatives, such as 5-Bromo-3-tert-butyl-2-hydroxy-benzaldehyde, has been documented, where optimal conditions for synthesis were established (Du Longchao, 2013).

Quantum Chemical Insights and Molecular Docking

  • The compound has been the subject of quantum chemical analyses, providing insight into its molecular structure and spectroscopic properties. These studies include analyses using FT-IR, FT-Raman, UV-Visible, and NMR spectral studies, along with density functional theory computations. This has led to a better understanding of its donor-acceptor interactions, stability, and bioactivity, particularly in relation to antiviral activity against influenza viruses (Mary & James, 2020).

Synthesis of Complexes and Catalysis

Formation of Metal Complexes and Adducts

  • Research has also focused on the formation of copper(II) complexes with thioether-substituted derivatives of the compound, highlighting its role in creating stable silver(I) adducts and copper complexes with distinct voltammetric properties (Sylvestre, Wolowska, Kilner, McInnes, & Halcrow, 2005).

properties

IUPAC Name

3-tert-butyl-4-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-11(2,3)9-6-8(7-12)4-5-10(9)13/h4-7,13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBZZAKITZYDOFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70984227
Record name 3-tert-Butyl-4-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70984227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(tert-Butyl)-4-hydroxybenzaldehyde

CAS RN

65678-11-7
Record name 3-(1,1-Dimethylethyl)-4-hydroxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65678-11-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(tert-Butyl)-4-hydroxybenzaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065678117
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-tert-Butyl-4-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70984227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(tert-butyl)-4-hydroxybenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.059.866
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Into 101.5 g of N-methylformanilide was added dropwise with cooling 107 g of phosphoryl chloride over a period of 15 minutes. The mixture was allowed to warm to room temperature and stirred for 70 minutes. 67.5 g of ortho-t-butylphenol was added and stirred for about 45 minutes after which the mixture was heated to about 50°-60° C. and allowed to stir for 4.5 hours. The reaction mixture was poured into a volume of crushed ice and extracted with chloroform. The aqueous layer was separated and washed again with chloroform. The chloroform layers were combined and extracted with 2000 ml of a 5% potassium hydroxide solution. The aqueous potassium hydroxide layer was separated and added to 1000 ml of chloroform. The pH of the resulting two-phase mixture was adjusted to 3 with concentrated hydrochloric acid with stirring. The resultant layers were separated and the aqueous layer was again extracted with chloroform and dried over sodium sulfate overnight to give 18.1 g of the desired subtitled intermediate.
Quantity
101.5 g
Type
reactant
Reaction Step One
Quantity
107 g
Type
reactant
Reaction Step Two
Quantity
67.5 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Into 184.4 ml (1,494 mol) of N-methylformanilide were added dropwise, with cooling, 130.9 ml (1,404 mol) of phosphoryl chloride over a period of 20 minutes. The mixture was allowed to warm to room temperature and stirred for one hour. Ortho-tertbutylphenol (138.2 ml; 0.9 mol) was then added dropwise to the reaction solution over a period of 25 minutes. After phenol addition was complete, the resulting reaction mixture was stirred for an additional 30 minutes at room temperature and then heated to approximately 60° C. and stirred for five hours at that temperature. The reaction mixture was poured into a volume of crushed ice and extracted with chloroform. The aqueous layer was separated and washed again with chloroform. The chloroform layers were combined and extracted with 2000 ml of a 5% potassium hydroxide solution. The aqueous potassium hydroxide extract was then added to 1000 ml of chloroform. The pH of the resulting two-phase mixture was adjusted to approximately pH 2.0 with concentrated hydrochloric acid. The mixture's layers were separated and the aqueous layer was again extracted with chloroform. The organic layer from the two-phase mixture and the chloroform extract were combined, washed with water and then dried over sodium sulfate. The volatile components of the solution were removed under reduced pressure to provide a residue. This residue was dissolved in 100 ml of hot toluene and the resulting solution was diluted with 100 ml of hexanes. The solution was slowly cooled to room temperature while a precipitate formed. This precipitate was recovered by filtration, washed with hexanes and then dried under vacuum to provide 20.0 g of the desired substituted intermediate.
Quantity
184.4 mL
Type
reactant
Reaction Step One
Quantity
130.9 mL
Type
reactant
Reaction Step Two
Quantity
138.2 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
[Compound]
Name
hexanes
Quantity
100 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

Chloroform (95 gm) was added dropwise with mechanical stirring to a mixture of sodium hydroxide (120 gm), water (120 gm) methanol (50 ml) and o-tert-butylphenol (100 gm) over 2 hours at 50° C. The mixture was stirred at 50° for 1 hour and then poured into water (600 ml) and acidified to pH5 with concentrated hydrochloric acid. The oily layer that formed was collected and steam distilled. The residue from the steam distillation was taken into chloroform (200 ml) and extracted with 2N sodium hydroxide. The basic extracts were acidified and the product formed was crystallised from petroleum ether to give 3-tert-butyl-4-hydroxybenzaldehyde as colourless prisms m.p. 142°.
Quantity
95 g
Type
reactant
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
600 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

2-(1,1-dimethylethyl)phenol (10 g, 66.67 mmol) was dissolved in 40 mL of MeOH and NaOH (40 g, 1 mol) dissolved in 40 mL of water was added dropwise. Then 40 mL of CHCl3 was added (during the course of 1 h) at 60° C. The reaction mixture was stirred at that temperature for 3 h. After cooling down to r.t., the mixture was cooled to 0° C. and 4M HCl was added until the solution reached pH 5-6. The mixture was extracted with DCM (three times) and the collected organic were dried over Na2SO4, filtered and evaporated. The crude was charged on a silica gel column and eluted with Cyclohexane/EtOAc (from 100:0 to 80:20 Cyclohexane/EtOAc, then plateau at 80:20) affording 766 mg of the of the title compound.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
40 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Quantity
40 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(tert-Butyl)-4-hydroxybenzaldehyde
Reactant of Route 2
Reactant of Route 2
3-(tert-Butyl)-4-hydroxybenzaldehyde
Reactant of Route 3
Reactant of Route 3
3-(tert-Butyl)-4-hydroxybenzaldehyde
Reactant of Route 4
Reactant of Route 4
3-(tert-Butyl)-4-hydroxybenzaldehyde
Reactant of Route 5
3-(tert-Butyl)-4-hydroxybenzaldehyde
Reactant of Route 6
Reactant of Route 6
3-(tert-Butyl)-4-hydroxybenzaldehyde

Citations

For This Compound
9
Citations
I KATSUMI, H KONDO, K YAMASHITA… - Chemical and …, 1986 - jstage.jst.go.jp
… 3-tert-Butyl-4-hydroxybenzaldehyde was obtained by Vilsmeier reaction of o-tert-butylphenol and N-methylformanilide in the presence of phosphorus oxychloride. Halogenation of this …
Number of citations: 41 www.jstage.jst.go.jp
S Venkateswarlu, MS Ramachandra… - Bioorganic & medicinal …, 2005 - Elsevier
… The substituted benzaldehydes, 4-hydroxy-3,5-dimethoxybenzaldehyde, 23 3,4-dibenzyloxy-5-methoxybenzaldehyde, 24 3-tert-butyl-4-hydroxybenzaldehyde, 25 3,5-di-tert-butyl-4-…
Number of citations: 149 www.sciencedirect.com
Q Sun, B Aguila, G Verma, X Liu, Z Dai, F Deng… - Chem, 2016 - cell.com
… 3-tert-butyl-4-hydroxybenzaldehyde (4): BBr3 diluted with CH2Cl2 (19.5 g, 78 mmol) was added dropwise to a solution of 3 (5.0 g, 26 mmol) in CH2Cl2 (100 mL) at 0C. After the addition…
Number of citations: 99 www.cell.com
F Michel, F Thomas, S Hamman, C Philouze… - 2006 - Wiley Online Library
… (1:20) was the eluent] yielded 3-tert-butyl-4-hydroxybenzaldehyde (24 g, 40 %) as an orange … -benzoimidazol-2-yl)phenol: To 3-tert-Butyl-4-hydroxybenzaldehyde (1.04 g, 5.8 mmol) in …
YQ Wen, WM Ren, XB Lu - Organic & Biomolecular Chemistry, 2011 - pubs.rsc.org
A series of unsymmetric salen ligands derived from 1,2-diaminocyclohexane bearing an appended Lewis base on the three-position of one aromatic ring were synthesized by the …
Number of citations: 27 pubs.rsc.org
M Ohmichi, L Pang, V Ribon, A Gazit, A Levitzki… - Biochemistry, 1993 - ACS Publications
… 3-tert-Butyl-4-hydroxybenzaldehyde. To 50 g of 2-tertbutylphenol and60 g of NaOH in 60 mL of H20 and 25 mL of methanol was added 50 mL of chloroform in small portions for 40 min. …
Number of citations: 134 pubs.acs.org
CX Qin, X Chen, RA Hughes, SJ Williams… - Journal of Medicinal …, 2008 - ACS Publications
3′,4′-Dihydroxyflavonol (DiOHF) is a cardioprotective flavonol that can reduce injury after myocardial ischemia and reperfusion and thus is a promising small molecule for the …
Number of citations: 112 pubs.acs.org
Y Toyota, H Yoshioka, I Sagimori, Y Hashimoto… - Bioorganic & Medicinal …, 2020 - Elsevier
HMG-CoA reductase (HMGCR) is a rate-limiting enzyme in the cholesterol biosynthetic pathway, and its catalytic domain is the well-known target of cholesterol-lowering drugs, statins. …
Number of citations: 7 www.sciencedirect.com
I KArsUM, KY KoNDo - Chem. Pharm. Bull, 1986 - jlc.jst.go.jp
… 3-tert-Butyl-4-hydroxybenzaldehyde was obtained by Vilsmeier reaction of 0-tert-butylphenol and N-methylformanilide in the presence of phosphorus oxychloride. Halogenation of this …
Number of citations: 0 jlc.jst.go.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.